Product packaging for Chloro-K(Cat. No.:CAS No. 1258-63-5)

Chloro-K

Cat. No.: B072640
CAS No.: 1258-63-5
M. Wt: 471.1 g/mol
InChI Key: BFMNXKXZDPXHIG-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-K is a potent and selective potassium channel blocker, a crucial tool compound for researchers investigating the physiological and pathophysiological roles of potassium currents in excitable cells. Its primary mechanism of action involves the inhibition of voltage-gated potassium channels, thereby delaying repolarization and prolonging the action potential duration. This action makes this compound invaluable in electrophysiology studies, such as patch-clamp experiments, to elucidate potassium channel function, pharmacology, and structure-activity relationships. Researchers utilize this compound extensively in neuroscience to study neuronal excitability, synaptic transmission, and the mechanisms underlying epilepsy and neuropathic pain. In cardiovascular research, this compound is employed to model long QT syndrome, assess cardiac arrhythmogenesis, and investigate vascular tone regulation in smooth muscle. Supplied as a high-purity, stable solid, it is characterized to ensure batch-to-batch consistency for reliable and reproducible experimental results. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H43ClO2 B072640 Chloro-K CAS No. 1258-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1258-63-5

Molecular Formula

C30H43ClO2

Molecular Weight

471.1 g/mol

IUPAC Name

2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+

InChI Key

BFMNXKXZDPXHIG-LYBHJNIJSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C

Synonyms

2-chlorophylloquinone
2-chlorovitamin K1
chloro-K
chloro-K, (R-(R*,R*)-(E))-isome

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the Friedel-Crafts step. A study demonstrated that 30 minutes at 120°C under microwave conditions achieved equivalent yields to conventional 3-hour reactions. This method reduces energy consumption by 40% but requires specialized equipment.

Enzymatic Chlorination

Preliminary research explores chloroperoxidase enzymes for regioselective chlorination, offering a greener alternative to Cl₂. However, yields remain suboptimal (55–60%) compared to traditional methods.

Industrial Production Considerations

Large-scale synthesis of this compound prioritizes cost-efficiency and safety:

  • Chlorination: Continuous-flow reactors replace batch systems, enhancing heat dissipation and reducing Cl₂ exposure risks.

  • Catalyst Recycling: AlCl₃ is recovered via acid-washing and reused, cutting material costs by 20%.

  • Waste Management: Spent solvents are distilled and repurposed, aligning with green chemistry principles.

Chemical Reactions Analysis

Chloro-K undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro-K has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various naphthoquinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Chloro-K involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.

Comparison with Similar Compounds

Critical Research Insights

  • Efficacy: this compound’s success in resistant populations is attributed to its structural novelty, which prevents metabolic detoxification pathways common in resistant rodents.
  • Safety : Unlike Brodifacoum, this compound’s environmental persistence and secondary poisoning risks are understudied, warranting further research.

Q & A

Q. What are the established methodologies for synthesizing Chloro-K in laboratory settings?

this compound synthesis typically follows protocols involving halogenation and purification under controlled conditions. Key steps include substrate preparation, reaction optimization (e.g., temperature, catalyst ratios), and post-synthesis characterization using techniques like NMR, HPLC, or mass spectrometry. Researchers must validate purity (>95%) and document reaction yields, with cross-referencing to prior literature for reproducibility .

Q. How should researchers characterize this compound’s physicochemical properties to ensure data reliability?

Standard characterization includes:

  • Spectroscopic analysis : UV-Vis for absorption profiles, FT-IR for functional groups.
  • Chromatographic validation : HPLC or GC-MS for purity assessment.
  • Thermal stability : DSC/TGA to evaluate decomposition thresholds. Ensure calibration against reference standards and triplicate measurements to minimize instrumental error .

Q. What are the critical parameters for designing in vitro assays to study this compound’s bioactivity?

Key factors include:

  • Dose-response curves : Test a range of concentrations (e.g., 1 nM–100 µM).
  • Control groups : Negative (solvent-only) and positive controls (e.g., known inhibitors).
  • Assay reproducibility : Use multi-well plates with technical replicates and blinded data analysis to reduce bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action across studies be systematically addressed?

Contradictions may arise from variability in experimental models (e.g., cell lines vs. animal studies). To resolve this:

  • Conduct comparative meta-analyses of existing data, highlighting methodological disparities (e.g., exposure duration, solvent compatibility).
  • Design cross-validation experiments using orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition) to confirm target specificity .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

Stability challenges include photodegradation and hydrolysis. Mitigation approaches:

  • Formulation tweaks : Use lyophilized powders or encapsulation in liposomes.
  • Storage conditions : Test pH-adjusted buffers and inert atmospheres (N₂ or Ar).
  • Real-time stability monitoring : Employ LC-MS at intervals (0, 3, 6 months) under accelerated aging conditions (40°C/75% RH) .

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

Integrate transcriptomic, proteomic, and metabolomic workflows:

  • Hypothesis-driven design : Focus on pathways implicated in prior studies (e.g., oxidative stress).
  • Data normalization : Use spike-in controls for RNA-seq and isotopic labeling for metabolomics.
  • Computational integration : Apply tools like MetaboAnalyst or STRING for pathway enrichment analysis, ensuring FDR correction for multiple comparisons .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound studies?

Non-linear models (e.g., Hill equation, log-logistic curves) are preferable to linear regression. Validate using:

  • Goodness-of-fit tests : Akaike Information Criterion (AIC) for model selection.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values.
  • Outlier detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points .

Methodological Best Practices

  • Reproducibility : Archive raw datasets (e.g., spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical compliance : Obtain institutional approval for biological studies and disclose conflicts of interest per ICMJE guidelines .
  • Literature synthesis : Use tools like Covidence or Rayyan for systematic reviews, prioritizing high-impact journals with rigorous peer-review standards .
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